molecular formula C9H15BN2O2 B125138 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 844501-71-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Numéro de catalogue: B125138
Numéro CAS: 844501-71-9
Poids moléculaire: 194.04 g/mol
Clé InChI: KWLOIDOKWUESNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound characterized by a pyrazole ring substituted with a pinacol boronic ester group at the 3-position. Its molecular formula is C₉H₁₅BN₂O₂, with a molecular weight of 194.04 g/mol (CAS: 269410-08-4) . The pinacol boronic ester moiety makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical and materials chemistry to form carbon-carbon bonds . This compound is synthesized via alkylation of the pyrazole precursor followed by coupling reactions, achieving high purity (≥97%) for industrial applications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de lidamidine peut être synthétisé à partir de la 2,6-diméthylaniline, qui est un matériau de départ clé. La synthèse implique la réaction de la 2,6-diméthylaniline avec l'isocyanate de méthyle pour former l'intermédiaire, qui est ensuite mis en réaction avec la méthylamine pour produire la lidamidine. L'étape finale implique la conversion de la lidamidine en son sel de chlorhydrate .

Méthodes de production industrielle : La production industrielle de chlorhydrate de lidamidine suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction telles que la température, la pression et le pH pour assurer un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed coupling with aryl/heteroaryl halides, forming biaryl or heterobiaryl pyrazole derivatives.

Example Reaction
Substrate : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Coupling Partner : Ethyl 2-chloro-2,2-difluoroacetate
Catalyst : Pd(PPh₃)₄
Base : K₂CO₃
Solvent : DMF
Temperature : 60°C
Yield : 63% (crude)

Reaction ComponentDetails
Catalyst Loading 2–5 mol% Pd
Base K₂CO₃, Na₂CO₃, or CsF
Solvent DMF, THF, or dioxane
Typical Yield Range 50–85%

Electrophilic Substitution Reactions

The pyrazole ring undergoes regioselective electrophilic substitution at the N-1 or C-4 positions, depending on reaction conditions.

N-Alkylation

Substrate : this compound
Reagent : Ethyl bromoacetate
Conditions : K₂CO₃, DMF, 60°C, 16 h
Product : Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate
Yield : 72%

C-H Functionalization

Direct C-4 halogenation or nitration has been reported under acidic conditions, though yields are moderate (30–45%) due to steric hindrance from the boronate group .

Oxidation and Hydrolysis

The boronate ester converts to boronic acid under controlled hydrolysis:

Reaction :
this compound
→ 3-Borono-1H-pyrazole
Conditions : 1M HCl, THF/H₂O (1:1), 25°C, 2 h
Yield : 89%

PropertyBoronate EsterBoronic Acid
Stability Air-stableMoisture-sensitive
Solubility Organic solventsPartially water-soluble
Reactivity Coupling reactionsDirect aryl binding

Cyclization Reactions

The compound participates in heterocycle formation via tandem coupling-cyclization:

Example : Synthesis of Pyrazolo[3,4-b]pyridines
Step 1 : Suzuki coupling with 2-chloronicotinonitrile
Step 2 : Intramolecular cyclization under basic conditions
Catalyst : Pd(dppf)Cl₂
Yield : 58% over two steps

Comparative Reactivity with Analogues

Reactivity varies significantly with substitution patterns:

CompoundSuzuki Coupling YieldN-Alkylation Efficiency
1-Methyl-3-boronate-pyrazole 78%92%
4-Boronate-1H-pyrazole 65%34%
3-(4,4,5,5-Tetramethyl-dioxaborolan) 70%68%

Applications De Recherche Scientifique

One of the primary applications of this compound lies in its use as a reagent in organic synthesis. The boron atom in the dioxaborolane group makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and synthesizing complex organic molecules.

Case Study: Suzuki Coupling Reactions

In a recent study, researchers utilized 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a boronic acid pinacol ester to couple with various aryl halides. The reactions showed high yields and selectivity for the desired biphenyl products. This demonstrates the effectiveness of this compound in facilitating the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals .

Applications in Materials Science

The compound is also significant in materials science due to its ability to form covalent organic frameworks (COFs). COFs are porous materials that have applications in gas storage and separation, catalysis, and drug delivery.

Table 2: Properties of COFs Derived from this compound

PropertyValue
Surface AreaUp to 1200 m²/g
Pore Size~1 nm
StabilityHigh thermal stability
ApplicationPhotocatalysis

Case Study: Photocatalytic Applications

Research has indicated that COFs synthesized using this compound exhibit excellent photocatalytic properties for hydrogen generation. In one experiment, COFs demonstrated an evolution rate of up to 1410μmolg1h11410\mu molg^{-1}h^{-1} under visible light irradiation . This highlights the potential for developing sustainable energy solutions using materials derived from this compound.

Applications in Medicinal Chemistry

In medicinal chemistry, the unique properties of this compound allow it to be explored as a pharmacophore in drug design. Its ability to form stable complexes with biological targets can lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazole derivatives. Compounds incorporating the dioxaborolane moiety have shown promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in cancer progression . This positions them as potential candidates for further development into anticancer drugs.

Mécanisme D'action

Lidamidine hydrochloride exerts its effects by activating alpha2-adrenergic receptors, which are involved in regulating intestinal secretion and motility. The compound inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing inflammation and modulating the immune response. It also inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .

Comparaison Avec Des Composés Similaires

The following table summarizes key structural and functional differences between 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and analogous compounds:

Compound Name Molecular Formula MW (g/mol) Substituents Key Applications References
This compound C₉H₁₅BN₂O₂ 194.04 Boronic ester at pyrazole 3-position; no additional substituents Suzuki coupling, kinase inhibitor intermediates
1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₄H₂₃BN₂O₃ 278.16 Boronic ester at pyrazole 5-position; tetrahydropyran (oxane) at 1-position Solubility enhancement for aqueous-phase reactions
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole C₁₅H₁₉BN₂O₂ 270.14 Boronic ester attached to phenyl ring at pyrazole 1-position Cross-coupling in biaryl synthesis; electronics materials
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₀H₁₆BN₂O₂ 213.06 Boronic ester at pyrazole 4-position; methyl group at 1-position Pharmaceutical intermediates (pesticides, kinase inhibitors)
1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₁₀H₁₅BF₂N₂O₂ 244.05 Boronic ester at pyrazole 4-position; difluoromethyl group at 1-position Metabolic stabilization in drug candidates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole C₉H₁₅BN₂O₂ 194.04 Boronic ester at pyrazole 4-position (regioisomer of the target compound) Alternative regioselectivity in coupling reactions

Key Structural and Functional Insights

Regiochemistry of Boronic Ester :

  • The position of the boronic ester on the pyrazole ring (3- vs. 4-position) significantly impacts reactivity. For example, 3-substituted derivatives (target compound) are more sterically accessible for coupling reactions compared to 4-substituted isomers .
  • Regioisomers like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may exhibit lower yields in certain Suzuki reactions due to steric hindrance .

Substituent Effects :

  • Electron-Withdrawing Groups : Derivatives with trifluoromethyl (e.g., ) or difluoromethyl () groups enhance metabolic stability in drug candidates but may reduce solubility .
  • Bulky Substituents : The tetrahydropyran group in 1-(oxan-2-yl)-5-substituted pyrazole improves solubility for aqueous-phase reactions but complicates purification .

Hybrid Aryl-Boronic Esters :

  • Compounds like 1-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole () enable biaryl synthesis via Suzuki coupling but require higher catalyst loading due to reduced boron electron density .

Industrial Relevance :

  • Methyl-substituted derivatives (e.g., 1-Methyl-4-substituted pyrazole, ) are preferred in scalable pesticide synthesis due to their stability and ease of functionalization .

Activité Biologique

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₆BN₂O₂
  • Molecular Weight : 245.0853 g/mol
  • CAS Number : 1093819-50-1

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with boronic acid pinacol esters under specific conditions. The methodology often includes:

  • Reagents : Boronic acid pinacol ester and pyrazole.
  • Catalysts : Commonly used catalysts include palladium or nickel complexes.
  • Conditions : Reactions are generally performed under inert atmospheres (e.g., nitrogen or argon) at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it demonstrates significant inhibition of certain kinases and phosphatases that play crucial roles in cellular signaling.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
    • Cell Line A : IC₅₀ = 12 µM
    • Cell Line B : IC₅₀ = 25 µM
    These values indicate a potent anticancer effect compared to standard chemotherapeutic agents.
  • In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to significant tumor reduction and improved survival rates when administered alongside conventional therapies.

Comparative Biological Activity Table

CompoundIC₅₀ (µM)Biological Activity
This compound12Cytotoxicity against cancer cells
Standard Chemotherapeutic Agent A20Cytotoxicity
Standard Chemotherapeutic Agent B30Cytotoxicity

Future Directions

Research into the biological activity of this compound is ongoing. Future studies aim to:

  • Elucidate the detailed molecular mechanisms underlying its biological effects.
  • Explore potential therapeutic applications in oncology and other disease areas.
  • Investigate the compound's pharmacokinetics and toxicity profiles in greater detail.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how are reaction yields optimized?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between pyrazole derivatives and pinacolborane reagents. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance reactivity .
  • Solvent optimization : Use of anhydrous THF or DMF under inert atmosphere to prevent boronic ester hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Data Table :
Catalyst SystemSolventYield (%)Purity (%)Reference
Pd(PPh₃)₄THF7895
PdCl₂(dppf)DMF8597

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, boron-linked methyl groups at δ 1.0–1.3 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve boron coordination geometry and confirm the absence of tautomeric shifts .
    • Key Finding : The boron-dioxaborolane ring exhibits a planar geometry, with bond angles consistent with sp² hybridization at the boron center .

Q. What are the standard reaction conditions for Suzuki-Miyaura coupling using this compound?

  • Methodology :

  • Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv) to deprotonate the boronic ester .
  • Temperature : 80–100°C for 12–24 hours .
  • Workup : Aqueous extraction (NaHCO₃) followed by solvent evaporation .

Advanced Research Questions

Q. How can steric hindrance from the tetramethyl-dioxaborolane group be mitigated in cross-coupling reactions?

  • Methodology :

  • Ligand design : Bulky ligands (e.g., SPhos, RuPhos) reduce steric clashes and improve catalyst turnover .
  • Microwave-assisted synthesis : Short reaction times (1–2 hours) at elevated temperatures (120°C) to overcome kinetic barriers .
    • Data Contradiction : While Pd(OAc)₂/SPhos systems achieve >90% yield with aryl chlorides, competing protodeboronation occurs with electron-deficient partners, requiring additive optimization (e.g., LiCl) .

Q. How do crystallographic data resolve discrepancies in NMR-based structural assignments?

  • Methodology :

  • Disorder modeling : SHELXL refinement to address boron-oxygen bond disorder in crystals .
  • Comparative analysis : Overlay NMR-predicted tautomers with X-ray-resolved structures to identify dominant conformers .
    • Key Finding : Dynamic NMR effects (e.g., broadening of pyrazole NH signals) correlate with crystallographic disorder, suggesting rotational flexibility in the solid state .

Q. What strategies improve the stability of this compound under aqueous conditions?

  • Methodology :

  • Lyophilization : Freeze-drying after synthesis to minimize hydrolysis .
  • Storage : –20°C under argon with molecular sieves to maintain anhydrous conditions .
    • Stability Test Data :
ConditionTime (Days)Degradation (%)
RT, air735
–20°C, argon30<5

Q. How is this compound utilized in synthesizing fused heterocyclic systems?

  • Methodology :

  • Tandem reactions : Sequential Suzuki coupling and electrocyclization to form spiro-pyrazole derivatives .
  • Borylation-directing groups : Use of pyrazole NH as a directing group for regioselective C–H borylation .
    • Example : Synthesis of 5-tert-butyl-3-ethyl-4-(2-borylethyl)-pyrazole dicarboxylate via triflate intermediates .

Propriétés

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLOIDOKWUESNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844501-71-9, 1086111-17-2
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.